molecular formula C12H18 B3427237 1,2-Diisopropylbenzene CAS No. 577-55-9

1,2-Diisopropylbenzene

Cat. No. B3427237
Key on ui cas rn: 577-55-9
M. Wt: 162.27 g/mol
InChI Key: OKIRBHVFJGXOIS-UHFFFAOYSA-N
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Patent
US05998684

Procedure details

contacting a relatively dry benzene recycle stream and a diisopropyl benzene stream with a transalkylation catalyst in a transalkylation reaction zone at transalkylation conditions including a water concentration of less than 50 wppm to provide a transalkylation zone effluent comprising benzene, cumene, and diisopropyl benzene;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]([CH3:12])[CH3:11])([CH3:3])[CH3:2].O>C1C=CC=CC=1>[C:4]1([CH:1]([CH3:3])[CH3:2])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH:10]([C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[CH:1]([CH3:3])[CH3:2])([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)C
Name
Type
product
Smiles
C(C)(C)C1=C(C=CC=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05998684

Procedure details

contacting a relatively dry benzene recycle stream and a diisopropyl benzene stream with a transalkylation catalyst in a transalkylation reaction zone at transalkylation conditions including a water concentration of less than 50 wppm to provide a transalkylation zone effluent comprising benzene, cumene, and diisopropyl benzene;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]([CH3:12])[CH3:11])([CH3:3])[CH3:2].O>C1C=CC=CC=1>[C:4]1([CH:1]([CH3:3])[CH3:2])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH:10]([C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[CH:1]([CH3:3])[CH3:2])([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)C
Name
Type
product
Smiles
C(C)(C)C1=C(C=CC=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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